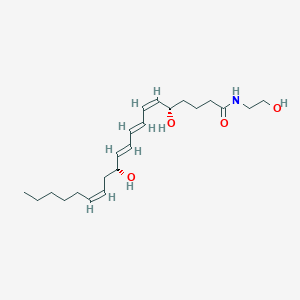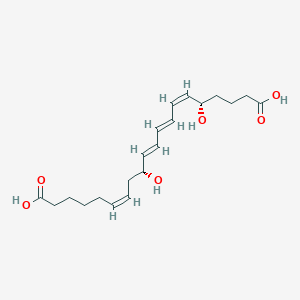
EGTA acétoxymethyl ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
EGTA AM is extensively used in various fields of scientific research:
Mécanisme D'action
Target of Action
The primary target of EGTA-AM is intracellular calcium ions (Ca2+) . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release .
Mode of Action
EGTA-AM is a membrane-permeable form of EGTA . It can be passively loaded into cells, where it is hydrolyzed by intracellular esterases to generate intracellular EGTA . As a chelator, EGTA-AM binds to Ca2+ ions, effectively reducing their concentration within the cell . This action alters the dynamics of calcium signaling within the cell .
Biochemical Pathways
By chelating intracellular Ca2+, EGTA-AM impacts various biochemical pathways that rely on calcium signaling . For instance, it can reduce the asynchronous excitatory postsynaptic currents (aEPSC) to 58.9 ± 8.1% of the control level .
Pharmacokinetics
EGTA-AM is a liquid or an oil at room temperature, which aids in its membrane permeability . Once inside the cell, it is hydrolyzed to produce intracellular EGTA
Result of Action
The chelation of Ca2+ by EGTA-AM leads to a decrease in intracellular calcium concentration . This can have various effects on the cell, depending on the specific roles of Ca2+ in that cell type. For example, in neurons, EGTA-AM has been shown to reduce the asynchronous excitatory postsynaptic currents .
Action Environment
The action of EGTA-AM can be influenced by various environmental factors. For instance, the efficiency of passive loading into cells may be affected by the temperature, as EGTA-AM is a liquid or an oil at room temperature . Additionally, the presence of esterases is required for the hydrolysis of EGTA-AM to EGTA within the cell .
Analyse Biochimique
Biochemical Properties
EGTA acetoxymethyl ester plays a significant role in biochemical reactions, particularly those involving calcium ions. As a Ca2+ chelator, EGTA acetoxymethyl ester interacts with calcium ions, modulating their concentrations within cells . This ability to control calcium ion levels makes EGTA acetoxymethyl ester a valuable tool in studying the effects of calcium on enzyme activity .
Cellular Effects
EGTA acetoxymethyl ester has profound effects on various types of cells and cellular processes. By modulating intracellular calcium levels, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, EGTA acetoxymethyl ester has been shown to reduce the asynchronous excitatory postsynaptic currents (aEPSC) to 58.9 ± 8.1% of the control level .
Molecular Mechanism
The mechanism of action of EGTA acetoxymethyl ester is primarily through its interaction with calcium ions. Upon entering cells, EGTA acetoxymethyl ester is hydrolyzed by intracellular esterases to produce EGTA . This EGTA then binds to calcium ions, effectively reducing the concentration of free calcium within the cell .
Temporal Effects in Laboratory Settings
The effects of EGTA acetoxymethyl ester can change over time in laboratory settings. The compound is intrinsically a liquid or an oil at room temperature
Transport and Distribution
EGTA acetoxymethyl ester can be passively loaded into cells . Once inside the cell, it is hydrolyzed to produce EGTA, which then interacts with calcium ions
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'EGTA AM est synthétisé par estérification de l'EGTA avec des groupes acétoxymethyle. La réaction implique généralement l'utilisation de chlorure d'acétoxymethyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres pour empêcher l'hydrolyse des groupes esters .
Méthodes de production industrielle
La production industrielle de l'EGTA AM suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et une pureté optimale. Le produit est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
L'EGTA AM subit principalement une hydrolyse pour libérer l'EGTA et les groupes acétoxymethyle. Cette hydrolyse peut se produire dans des conditions physiologiques, ce qui rend l'EGTA AM utile pour les applications intracellulaires .
Réactifs et conditions courantes
L'hydrolyse de l'EGTA AM est généralement effectuée dans des solutions aqueuses à pH physiologique. La présence d'estérases dans les cellules peut également faciliter cette réaction .
Principaux produits formés
Les principaux produits formés par l'hydrolyse de l'EGTA AM sont l'EGTA et l'alcool acétoxymethyle .
Applications de recherche scientifique
L'EGTA AM est largement utilisé dans divers domaines de la recherche scientifique :
Médecine : L'EGTA AM est utilisé dans la recherche sur les maladies et les affections liées au calcium.
Industrie : Il est utilisé dans le développement de tests et d'outils diagnostiques sensibles au calcium.
Mécanisme d'action
L'EGTA AM exerce ses effets en diffusant passivement dans les cellules et en subissant une hydrolyse pour libérer l'EGTA. L'EGTA chélate ensuite les ions calcium intracellulaires, réduisant leur concentration. Cette chélation affecte divers processus et voies dépendants du calcium au sein de la cellule .
Comparaison Avec Des Composés Similaires
Composés similaires
EDTA (acide éthylènediaminetétraacétique) : Comme l'EGTA, l'EDTA est un agent chélatant, mais il a un éventail plus large d'affinités pour les ions métalliques.
BAPTA (acide 1,2-bis(o-aminophénoxy)éthane-N,N,N',N'-tétraacétique) : Le BAPTA est un autre chélateur du calcium, avec une cinétique de liaison plus rapide que l'EGTA.
Unicité de l'EGTA AM
L'EGTA AM est unique en raison de ses propriétés de perméabilité membranaire, qui lui permettent d'être utilisé pour des applications intracellulaires. Cela le rend particulièrement utile pour les études portant sur la dynamique du calcium intracellulaire .
Propriétés
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethoxy]ethoxy]ethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O18/c1-19(29)39-15-43-23(33)11-27(12-24(34)44-16-40-20(2)30)5-7-37-9-10-38-8-6-28(13-25(35)45-17-41-21(3)31)14-26(36)46-18-42-22(4)32/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJXVFXIDHCCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CCOCCOCCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00244144 | |
| Record name | Egta acetoxymethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99590-86-0 | |
| Record name | Egta acetoxymethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099590860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Egta acetoxymethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does EGTA-AM enter cells and exert its calcium chelating effect?
A1: EGTA-AM is a membrane-permeant derivative of ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA). The acetoxymethyl ester groups allow it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active EGTA molecule within the cytoplasm. EGTA, with its high affinity for Ca2+, effectively binds free intracellular Ca2+, thus buffering its concentration [, , , ].
Q2: What is the difference in the effects of EGTA-AM compared to extracellular calcium chelators like EGTA?
A2: While extracellular EGTA chelates Ca2+ in the extracellular space, EGTA-AM specifically buffers intracellular Ca2+. This distinction allows researchers to dissect the roles of intra- and extracellular Ca2+ signaling in various cellular processes [, ].
Q3: How does EGTA-AM impact synaptic transmission?
A3: EGTA-AM, by buffering presynaptic Ca2+ transients, significantly affects synaptic transmission. It can reduce the amplitude and prolong the decay of Ca2+ transients, leading to changes in both synchronous and asynchronous neurotransmitter release [, , , ].
Q4: Can EGTA-AM affect spontaneous activity in neurons?
A4: Yes, studies show EGTA-AM can inhibit spontaneous miniature outward currents (SMOCs) in neurons, indicating a role of intracellular Ca2+ release in their generation []. Additionally, EGTA-AM can block asynchronous GABA release induced by tetanic stimulation in cultured hippocampal neurons [].
Q5: How does EGTA-AM impact long-term potentiation (LTP)?
A5: Research suggests that postinduction application of EGTA-AM can impair the establishment of late-phase LTP (L-LTP) in the developing visual system of Xenopus laevis tadpoles. This highlights the importance of postinduction NMDAR/Ca2+ signaling for L-LTP [].
Q6: What is the role of EGTA-AM in studying calcium-dependent cellular processes?
A6: By chelating intracellular Ca2+, EGTA-AM serves as a valuable tool for investigating the role of Ca2+ in various cellular processes, including:
- Muscle contraction and relaxation: []
- Cell death pathways: []
- Gap junctional intercellular communication: []
- Hormone and neurotransmitter release: [, ]
- Regulation of synaptic plasticity: [, , ]
Q7: Does EGTA-AM have differential effects in young and aged neurons?
A7: Interestingly, EGTA-AM exhibits differential effects on synaptic transmission in young and aged hippocampal neurons. While it has minimal effects in young slices, it enhances field EPSPs in aged slices, suggesting age-related alterations in intracellular Ca2+ regulation [].
Q8: Can EGTA-AM be used to study the role of calcium in cell death?
A8: Yes, studies have shown that chelating intracellular Ca2+ with EGTA-AM can protect cells from oxidant-induced death []. This protection might be linked to Bcl-2's ability to modulate intracellular Ca2+ homeostasis and increase mitochondrial Ca2+ storage capacity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(Z)-but-2-en-2-yl]-trimethylsilane](/img/structure/B162637.png)






![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)


